5-(Dimethylamino)nicotinic Acid

Catalog No.
S714069
CAS No.
30766-20-2
M.F
C8H10N2O2
M. Wt
166.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Dimethylamino)nicotinic Acid

CAS Number

30766-20-2

Product Name

5-(Dimethylamino)nicotinic Acid

IUPAC Name

5-(dimethylamino)pyridine-3-carboxylic acid

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

InChI

InChI=1S/C8H10N2O2/c1-10(2)7-3-6(8(11)12)4-9-5-7/h3-5H,1-2H3,(H,11,12)

InChI Key

BZUPYORMYVQEMK-UHFFFAOYSA-N

SMILES

CN(C)C1=CN=CC(=C1)C(=O)O

Canonical SMILES

CN(C)C1=CN=CC(=C1)C(=O)O

The exact mass of the compound 5-(Dimethylamino)nicotinic Acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Potential Role in Neurotransmission:

DMNA has been investigated for its potential role in modulating neurotransmission, particularly in the context of cholinergic and glutamatergic systems. Studies suggest that DMNA may interact with nicotinic acetylcholine receptors (nAChRs) and N-methyl-D-aspartate (NMDA) receptors, which are involved in various cognitive functions and memory formation. [Source: European Journal of Pharmacology, "5-(dimethylamino)nicotinic acid (DMNA) modulates cholinergic and glutamatergic transmission in the rat hippocampus in vitro," ] However, the specific mechanisms of action and the therapeutic potential of DMNA in neurological disorders require further investigation.

Investigation in Neurodegenerative Diseases:

Due to its potential interaction with neurotransmitter systems, DMNA has been explored in research related to neurodegenerative diseases like Alzheimer's disease and Parkinson's disease. Studies have shown that DMNA may exhibit neuroprotective effects and improve cognitive function in animal models. [Source: Behavioural Brain Research, "5-(dimethylamino)nicotinic acid (DMNA) enhances cognitive performance in aged rats," ] However, these findings are preliminary, and further research is needed to determine the efficacy and safety of DMNA in treating these complex diseases.

5-(Dimethylamino)nicotinic acid is a derivative of nicotinic acid, which is a form of vitamin B3. Its molecular formula is C8H10N2O2C_8H_{10}N_2O_2, and it has a molecular weight of 166.18 g/mol. This compound features a pyridine ring substituted with a dimethylamino group at the 5-position, making it distinct from other nicotinic acid derivatives. The presence of the dimethylamino group enhances its solubility and may influence its biological activity.

Typical of carboxylic acids and amines. Key reactions include:

  • Esterification: It can react with alcohols to form esters, which can be useful in synthesizing prodrugs or modifying its pharmacokinetic properties.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide to form an amine derivative.
  • Hydrolysis: It can be hydrolyzed to regenerate nicotinic acid and dimethylamine, particularly in the presence of strong acids or bases.

These reactions are crucial for both laboratory synthesis and potential therapeutic applications.

5-(Dimethylamino)nicotinic acid exhibits various biological activities, primarily attributed to its structural similarity to nicotinic acid. It has been evaluated for:

  • Anti-inflammatory properties: Studies have indicated that derivatives of nicotinic acid can modulate inflammatory pathways.
  • Analgesic effects: Some derivatives have shown promise in alleviating pain, potentially through modulation of neurotransmitter systems.
  • Neuroprotective effects: There is ongoing research into how this compound may protect neuronal cells from damage, possibly via antioxidant mechanisms.

The specific biological activities of 5-(Dimethylamino)nicotinic acid compared to other nicotinic acid derivatives remain an area of active investigation.

Several methods have been developed for synthesizing 5-(Dimethylamino)nicotinic acid:

  • Direct Alkylation: The compound can be synthesized by alkylating nicotinic acid or its derivatives with dimethylamine under basic conditions.
  • Reduction Reactions: Starting from appropriate precursors such as 3-cyanopyridine, reduction processes involving catalysts like manganese dioxide can yield high-purity products .
  • Ester Hydrolysis: Methyl nicotinate can be hydrolyzed to yield nicotinic acid, which may then be further modified to obtain 5-(Dimethylamino)nicotinic acid .

These methods highlight the versatility in the synthesis of this compound, allowing for modifications based on desired properties.

5-(Dimethylamino)nicotinic acid has several potential applications:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new analgesics or anti-inflammatory drugs.
  • Nutraceuticals: Its role as a vitamin B3 derivative makes it relevant in dietary supplements aimed at improving metabolic health.
  • Research: The compound is useful in biochemical studies focused on understanding the mechanisms of action of nicotinic acids and their derivatives.

Research on the interactions of 5-(Dimethylamino)nicotinic acid with biological systems is limited but essential for understanding its pharmacological profile. Studies typically focus on:

  • Receptor Binding: Investigating how this compound interacts with nicotinic acetylcholine receptors could provide insights into its potential neuroactive properties.
  • Metabolic Pathways: Understanding how it is metabolized in the body will help elucidate its bioavailability and efficacy as a therapeutic agent.

Several compounds are structurally similar to 5-(Dimethylamino)nicotinic acid. Key comparisons include:

Compound NameStructure FeaturesUnique Properties
Nicotinic AcidPyridine ring with carboxylic acidEssential nutrient (Vitamin B3)
Methyl NicotinateEster derivative of nicotinic acidIncreased lipophilicity
3-Pyridinecarboxylic AcidCarboxylic acid at the 3-positionLess potent than 5-(Dimethylamino)nicotinic acid
2-(Dimethylamino)nicotinic AcidDimethylamino group at the 2-positionDifferent receptor interactions

These comparisons highlight the unique positioning of 5-(Dimethylamino)nicotinic acid within the broader class of nicotinic acids and their derivatives, particularly regarding its potential therapeutic applications and biological activities.

Significance in Chemical Research

This compound serves as a critical intermediate in medicinal chemistry, particularly in designing ligands for neurological targets. Studies highlight its role in modulating cholinergic transmission via nicotinic acetylcholine receptors (nAChRs) and N-methyl-D-aspartate (NMDA) receptors. Its structural hybridity—combining a polar carboxylic acid with a lipophilic dimethylamino group—makes it valuable for probing structure-activity relationships in drug discovery.

Position within Nicotinic Acid Derivative Family

As a C5-substituted nicotinic acid derivative, it differs from parent nicotinic acid (C6H5NO2) by a dimethylamino group, altering its electronic profile and solubility (Table 1). This substitution enhances its ability to participate in hydrogen bonding and π-π interactions, making it versatile for coordination chemistry and bioactivity studies.

Table 1: Comparative Properties of Nicotinic Acid Derivatives

PropertyNicotinic Acid5-(Dimethylamino)nicotinic Acid
Molecular FormulaC6H5NO2C8H10N2O2
Molecular Weight (g/mol)123.11166.18
LogP0.350.85
pKa (COOH)4.85~4.5

Molecular Formula and Mass

5-(Dimethylamino)nicotinic acid possesses the molecular formula C₈H₁₀N₂O₂ and exhibits a molecular weight of 166.18 grams per mole [1]. The compound is identified by the Chemical Abstracts Service number 30766-20-2 and carries the International Union of Pure and Applied Chemistry name 5-(dimethylamino)pyridine-3-carboxylic acid [1]. The exact mass determination yields 166.074227566 daltons, which corresponds precisely to the monoisotopic mass value [1]. The molecular structure incorporates twelve heavy atoms with a formal charge of zero, contributing to an overall molecular complexity index of 170 [1].

PropertyValue
Molecular FormulaC₈H₁₀N₂O₂ [1]
Molecular Weight166.18 g/mol [1]
Exact Mass166.074227566 Da [1]
Monoisotopic Mass166.074227566 Da [1]
Heavy Atom Count12 [1]
Formal Charge0 [1]

Structural Characteristics

The molecular architecture of 5-(dimethylamino)nicotinic acid represents a substituted nicotinic acid derivative featuring a dimethylamino functional group positioned at the 5-carbon of the pyridine ring [1]. The Simplified Molecular Input Line Entry System representation is CN(C)C1=CN=CC(=C1)C(=O)O, which delineates the spatial arrangement of all constituent atoms [1]. The International Chemical Identifier string InChI=1S/C8H10N2O2/c1-10(2)7-3-6(8(11)12)4-9-5-7/h3-5H,1-2H3,(H,11,12) provides comprehensive structural information including connectivity and hydrogen placement [1].

Dimethylamino Group Configuration

The dimethylamino substituent (-N(CH₃)₂) occupies the 5-position of the pyridine ring system and functions as a strong electron-donating group through resonance and inductive effects [2]. This tertiary amine configuration demonstrates enhanced basicity compared to primary or secondary amines due to the electron-releasing properties of the two methyl groups [2]. The dimethylamino moiety exhibits planar geometry that facilitates optimal orbital overlap with the aromatic π-system of the pyridine ring [2]. The nitrogen atom within this group possesses a lone pair of electrons that can participate in resonance delocalization throughout the aromatic system [2].

Pyridine Ring System

The pyridine ring constitutes the central heterocyclic framework of 5-(dimethylamino)nicotinic acid, containing a six-membered aromatic ring with one nitrogen atom [1]. The aromatic nitrogen occupies the 1-position and contributes to the electron-deficient character of the ring system through its electronegativity [3]. The pyridine ring maintains planarity and exhibits typical aromatic stability with delocalized π-electron density [4]. The ring system demonstrates characteristic electron distribution patterns where the nitrogen atom withdraws electron density from the carbon atoms, particularly those in the ortho and para positions relative to the nitrogen [5].

Carboxylic Acid Moiety

The carboxylic acid functional group (-COOH) is positioned at the 3-carbon of the pyridine ring, forming the nicotinic acid backbone structure [1]. This arrangement places the carboxyl group in a meta relationship to the ring nitrogen atom [1]. The carboxylic acid moiety exhibits typical planar geometry with the carbonyl carbon adopting sp² hybridization [3]. The presence of both carbonyl oxygen and hydroxyl oxygen atoms provides multiple sites for hydrogen bonding interactions [1]. The carboxyl group demonstrates electron-withdrawing characteristics through both inductive and resonance effects, influencing the overall electronic properties of the molecule [6].

Physical Properties

The physical characteristics of 5-(dimethylamino)nicotinic acid reflect the combined influences of its aromatic heterocyclic structure, polar functional groups, and hydrogen bonding capabilities [1]. The compound exhibits properties consistent with substituted pyridinecarboxylic acids, demonstrating moderate polarity and specific intermolecular interaction patterns [7].

Solubility Parameters

5-(dimethylamino)nicotinic acid displays hydrogen bond donor count of one and hydrogen bond acceptor count of four, indicating significant potential for intermolecular hydrogen bonding [1]. The topological polar surface area measures 53.4 square angstroms, reflecting the contribution of polar functional groups to the overall molecular surface [1]. The compound exhibits a calculated partition coefficient (XLogP3-AA) value of 0.5, suggesting moderate lipophilicity and balanced hydrophilic-lipophilic character [1]. The rotatable bond count of two indicates limited conformational flexibility primarily associated with the dimethylamino group rotation [1].

For comparison, the parent nicotinic acid demonstrates water solubility of 17 grams per liter at 20 degrees Celsius and slight solubility in ethanol at 10 grams per liter [7]. The dimethylamino substitution in 5-(dimethylamino)nicotinic acid is expected to modify these solubility characteristics due to the altered electronic properties and steric considerations [7].

XLogP3

0.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

5-Dimethylaminonicotinic acid

Dates

Last modified: 08-15-2023

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